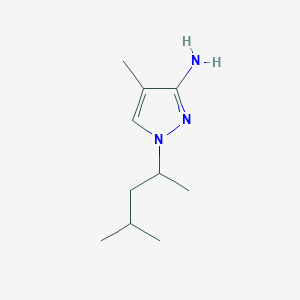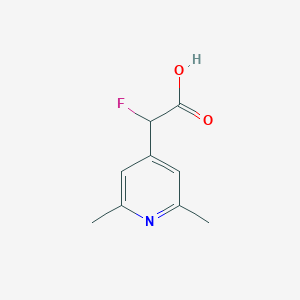
3-Bromo-4-(1-phenylethoxy)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(1-phenylethoxy)oxolane is a chemical compound with the molecular formula C₁₂H₁₅BrO₂ and a molecular weight of 271.15 g/mol . This compound is characterized by the presence of a bromine atom, a phenylethoxy group, and an oxolane ring, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
The synthesis of 3-Bromo-4-(1-phenylethoxy)oxolane typically involves the reaction of 3-bromooxolane with 1-phenylethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
3-Bromo-4-(1-phenylethoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Oxidation Reactions: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The oxolane ring can be reduced to form corresponding alcohols or ethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxolanes, while oxidation reactions can produce ketones or aldehydes.
Aplicaciones Científicas De Investigación
3-Bromo-4-(1-phenylethoxy)oxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing, with studies exploring its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(1-phenylethoxy)oxolane involves its interaction with specific molecular targets and pathways. The bromine atom and phenylethoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparación Con Compuestos Similares
3-Bromo-4-(1-phenylethoxy)oxolane can be compared with other similar compounds, such as:
3-Bromo-4-(cyclopentylmethoxy)oxolane: This compound has a cyclopentylmethoxy group instead of a phenylethoxy group, which affects its reactivity and applications.
3-Bromo-4-(methoxy)oxolane:
4-Bromo-3-(1-phenylethoxy)oxolane: The position of the bromine atom is different, which can influence the compound’s reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C12H15BrO2 |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
3-bromo-4-(1-phenylethoxy)oxolane |
InChI |
InChI=1S/C12H15BrO2/c1-9(10-5-3-2-4-6-10)15-12-8-14-7-11(12)13/h2-6,9,11-12H,7-8H2,1H3 |
Clave InChI |
OVZRYYJZFPLFRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)OC2COCC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240605.png)

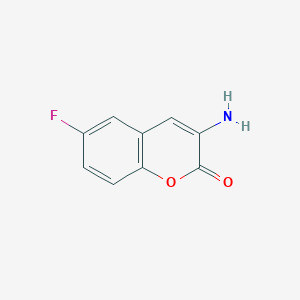
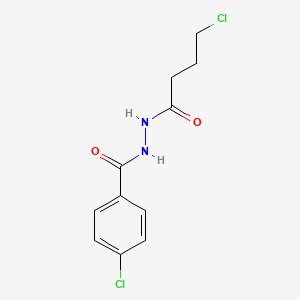
![1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine](/img/structure/B15240637.png)

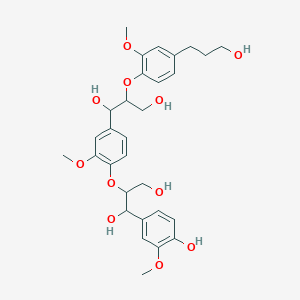

![1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15240668.png)
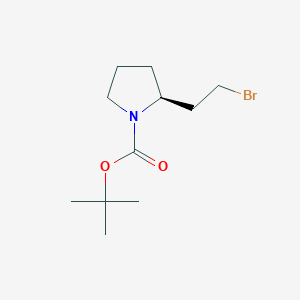
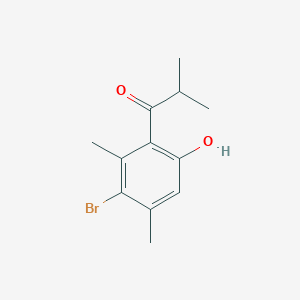
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B15240690.png)
